REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([CH:12]([O:17][CH3:18])[C:13]([O:15]C)=[O:14])=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1.[OH-].[K+]>CO>[N:1]1([C:6]2[CH:7]=[CH:8][C:9]([CH:12]([O:17][CH3:18])[C:13]([OH:15])=[O:14])=[CH:10][CH:11]=2)[CH:5]=[CH:4][CH:3]=[N:2]1 |f:1.2|
|
Name
|
methyl 2-(4-(1H-pyrazol-1-yl)phenyl)-2-methoxyacetate
|
Quantity
|
0.204 g
|
Type
|
reactant
|
Smiles
|
N1(N=CC=C1)C1=CC=C(C=C1)C(C(=O)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with saturated aqueous NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
to extract the aqueous phase as the pH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C1=CC=C(C=C1)C(C(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |